Dimethyl propylboronate
CAS No.: 2938-87-6
Cat. No.: VC19754958
Molecular Formula: C5H13BO2
Molecular Weight: 115.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2938-87-6 |
|---|---|
| Molecular Formula | C5H13BO2 |
| Molecular Weight | 115.97 g/mol |
| IUPAC Name | dimethoxy(propyl)borane |
| Standard InChI | InChI=1S/C5H13BO2/c1-4-5-6(7-2)8-3/h4-5H2,1-3H3 |
| Standard InChI Key | ZCYDUMUZARXRBY-UHFFFAOYSA-N |
| Canonical SMILES | B(CCC)(OC)OC |
Introduction
Structural and Physicochemical Properties
Dimethyl propylboronate belongs to the class of boronic esters, derivatives of boronic acids where the hydroxyl groups are replaced by alkoxy substituents. The compound’s structure features a central boron atom coordinated to a propyl chain () and two methoxy groups (), resulting in the formula . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 115.96 g/mol | |
| Exact Mass | 116.10100 | |
| Polar Surface Area | 18.46 Ų | |
| LogP (Partition Coeff.) | 1.177 |
The polar surface area reflects its moderate polarity, influencing solubility in organic solvents like dichloromethane and tetrahydrofuran. The LogP value indicates a balance between hydrophobicity and solubility, making it suitable for reactions in biphasic systems .
Synthesis and Manufacturing
Conventional Synthesis Routes
Dimethyl propylboronate is typically synthesized via the reaction of trialkyl borates with propyl Grignard or organolithium reagents under anhydrous conditions. For example:
This method requires strict moisture exclusion to prevent hydrolysis of the boronic ester. Alternatives include transesterification reactions, where a higher alkyl boronate exchanges alkoxy groups with methanol.
Reactivity and Mechanistic Insights
Cross-Coupling Reactions
Dimethyl propylboronate participates in Suzuki-Miyaura cross-couplings, forming carbon-carbon bonds with aryl halides in the presence of palladium catalysts. The general mechanism involves:
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Oxidative Addition: Pd(0) inserts into the aryl halide bond.
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Transmetallation: Boronate transfers the propyl group to Pd(II).
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Reductive Elimination: Pd(0) releases the coupled product, regenerating the catalyst.
Zweifel Olefinations
Source describes the desymmetrization of -symmetric bis(boronic esters) via Zweifel olefinations, a method applicable to dimethyl propylboronate derivatives. This reaction enables the stereoselective formation of alkenes, critical for synthesizing natural products like serricornin and invictolide .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Dimethyl propylboronate’s ability to install propyl groups regioselectively makes it invaluable in drug discovery. For instance, it facilitates the synthesis of kinase inhibitors by coupling heteroaryl halides with alkylboronates.
Natural Product Synthesis
The Aggarwal “assembly-line” synthesis, cited in , employs boronic esters to iteratively construct polyketide chains. Dimethyl propylboronate could serve as a modular building block for deoxypropionate motifs found in macrolide antibiotics .
Materials Science
In polymer chemistry, dimethyl propylboronate acts as a cross-linking agent for silicone resins, enhancing thermal stability. Its low toxicity profile compared to tin-based catalysts further drives adoption.
Comparative Analysis with Related Boronates
The electron-withdrawing methoxy groups in dimethyl propylboronate increase boron’s electrophilicity, accelerating transmetallation in cross-couplings. Conversely, dibutyl analogs exhibit greater steric hindrance, favoring stability over reactivity .
Challenges and Future Directions
Despite its utility, dimethyl propylboronate’s moisture sensitivity necessitates stringent handling protocols. Future research may focus on:
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